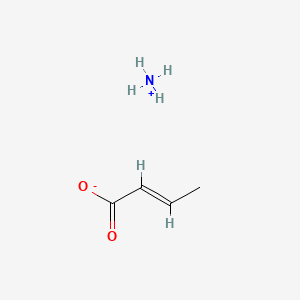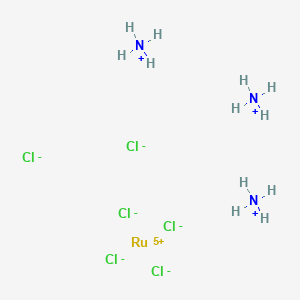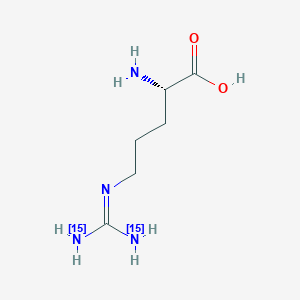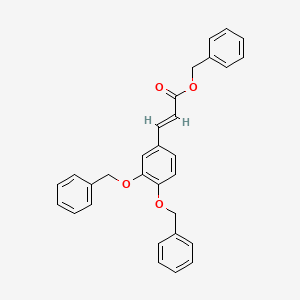![molecular formula C16H18N4O6 B12643010 methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate](/img/structure/B12643010.png)
methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate is a complex organic compound that features a pyrimidine ring, which is a six-membered ring containing nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the amino group at position 5. The benzoate moiety is then attached via a propoxy linker. Specific reagents and conditions, such as the use of sodium hydride for alkylation and various solvents like ethanol, are employed to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often utilized to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to hydroxyl groups.
Substitution: The amino group and other substituents on the pyrimidine ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can lead to a variety of substituted pyrimidine compounds .
Aplicaciones Científicas De Investigación
Methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate involves its interaction with specific molecular targets. The pyrimidine ring can bind to active sites of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
Pyrimido[5,4-d]pyrimidine: Known for its biological significance and applications in medicinal chemistry.
Pyrano[2,3-d]pyrimidine: Noted for its antitumor activity and potential as a PARP-1 inhibitor.
Uniqueness
Methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate is unique due to its specific substitution pattern and the presence of both pyrimidine and benzoate moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C16H18N4O6 |
|---|---|
Peso molecular |
362.34 g/mol |
Nombre IUPAC |
methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate |
InChI |
InChI=1S/C16H18N4O6/c1-25-15(23)9-3-5-10(6-4-9)26-8-2-7-18-14(22)12-11(17)13(21)20-16(24)19-12/h3-6H,2,7-8,17H2,1H3,(H,18,22)(H2,19,20,21,24) |
Clave InChI |
XTZUPJCHLFHQNE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)OCCCNC(=O)C2=C(C(=O)NC(=O)N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methylbenzo[b]naphtho[2,3-d]furan](/img/structure/B12642947.png)

![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B12642965.png)





![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide](/img/structure/B12643004.png)


